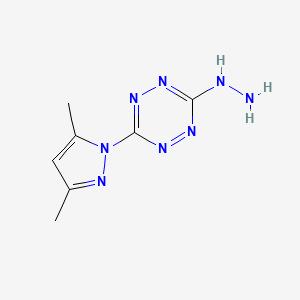![molecular formula C10H10ClN3O2 B15297148 ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate CAS No. 59376-48-6](/img/structure/B15297148.png)
ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of a chloro substituent at the 7th position and a methyl group at the 1st position further distinguishes this compound. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolopyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate can be compared with other pyrazolopyridine derivatives:
Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with different substituents, leading to varied biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: A broad class of compounds with diverse substituents and biological properties.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
59376-48-6 |
|---|---|
Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 7-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-12-7-5-13-14(2)9(7)8(6)11/h4-5H,3H2,1-2H3 |
InChI Key |
WMMSNJNJCCSCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=NN(C2=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



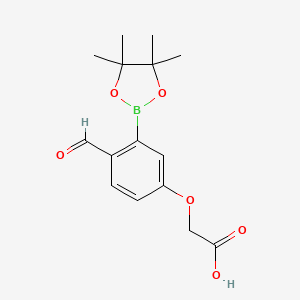
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)

![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
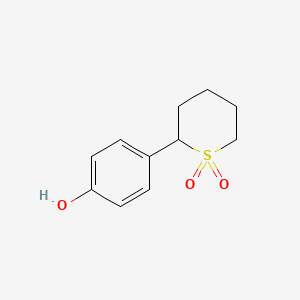

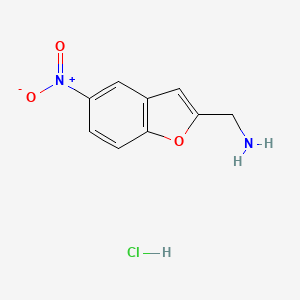
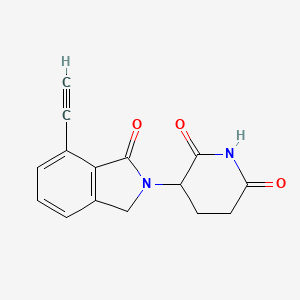


amine hydrochloride](/img/structure/B15297156.png)
